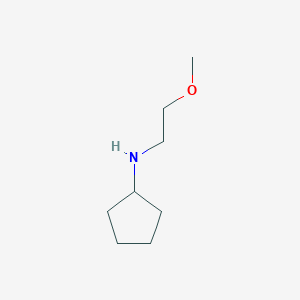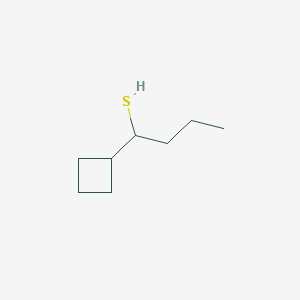
1-Cyclobutylbutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylbutane-1-thiol is an organic compound characterized by a cyclobutyl group attached to a butane chain, which is further bonded to a thiol group (-SH). This compound is part of the thiol family, known for their sulfur-containing functional groups. Thiols are often recognized for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of cyclobutylbutane with a sulfur nucleophile. For instance, the reaction of an alkyl halide with sodium hydrosulfide can yield the desired thiol compound . The reaction typically occurs under mild conditions, often in the presence of a polar solvent like ethanol.
Industrial Production Methods: Industrial production of thiols, including this compound, often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutylbutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form 1-Cyclobutylbutane-1-disulfide.
Reduction: Thiols can be reduced to form corresponding hydrocarbons.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
1-Cyclobutylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules containing sulfur.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Cyclobutylbutane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, potentially altering their function. This reactivity is often exploited in the development of drugs and other therapeutic agents.
Comparaison Avec Des Composés Similaires
1-Cyclobutylbutane-1-thiol can be compared with other thiol-containing compounds, such as:
1-Butanethiol: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylmethanethiol: Contains a cyclobutyl group but differs in the position of the thiol group.
Cyclopentylbutane-1-thiol: Contains a cyclopentyl group instead of a cyclobutyl group, leading to different steric and electronic properties.
Propriétés
Formule moléculaire |
C8H16S |
|---|---|
Poids moléculaire |
144.28 g/mol |
Nom IUPAC |
1-cyclobutylbutane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-4-8(9)7-5-3-6-7/h7-9H,2-6H2,1H3 |
Clé InChI |
QUPUNLIIRWMCJV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1CCC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine](/img/structure/B13070761.png)
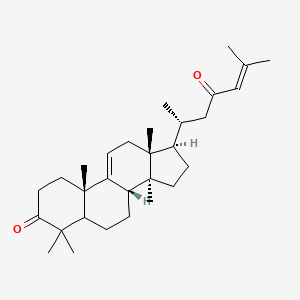
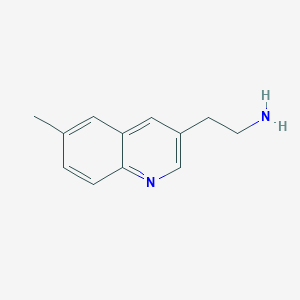
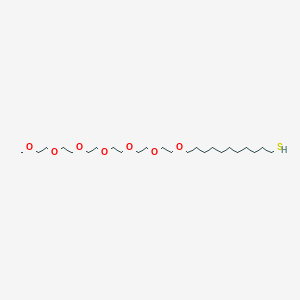
![1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)
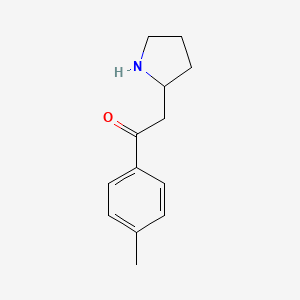
![(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)

![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
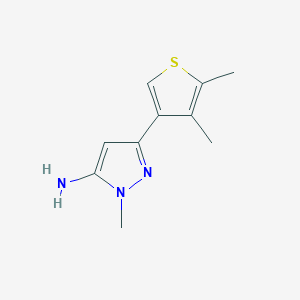
![Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13070818.png)
